molecular formula C8H11F2NO B2415726 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one CAS No. 2002016-09-1

7,7-Difluoro-1-azaspiro[3.5]nonan-2-one

Cat. No.: B2415726
CAS No.: 2002016-09-1
M. Wt: 175.179
InChI Key: FANMMBIVMQDYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound of high interest in pharmaceutical research and development. With a molecular formula of C8H11F2NO and a molecular weight of 175 g/mol . This bicyclic structure incorporates a lactam (cyclic amide) and two fluorine atoms on the spiro-fused ring system, which can significantly influence its electronic properties, metabolic stability, and lipophilicity . Its spirocyclic scaffold is recognized as a valuable privileged structure in drug discovery for creating three-dimensional diversity. While this specific compound is a novel building block, closely related azaspiro[3.5]nonane derivatives have demonstrated substantial research value. For instance, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of the KRAS G12C oncogenic mutant, a significant target in oncology . These inhibitors bind in the switch-II pocket of the KRAS G12C protein, and optimized leads have shown favorable metabolic stability in human liver microsomes and demonstrated dose-dependent anti-tumor efficacy in vivo . This highlights the potential of the azaspiro[3.5]nonane core in designing targeted cancer therapies. Researchers can utilize this compound as a versatile synthon for constructing more complex molecules. It is available for purchase with a purity of 95% . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-difluoro-1-azaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO/c9-8(10)3-1-7(2-4-8)5-6(12)11-7/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMMBIVMQDYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(=O)N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Medicinal Chemistry of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, structural properties, and synthetic methodologies for 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one . This document is structured for researchers and drug discovery professionals, prioritizing mechanistic insight and experimental reproducibility.

Executive Summary: The Convergence of Rigidity and Metabolic Stability

In the modern era of "escaping flatland" (increasing Fsp³ fraction), spirocyclic scaffolds have emerged as critical tools for improving the physicochemical properties of drug candidates. 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one represents a privileged scaffold that synergizes three distinct medicinal chemistry strategies:

  • Spirocyclic Rigidity: The spiro[3.5] junction locks the conformation, reducing the entropic penalty of binding and improving selectivity.

  • 
    -Lactam Warhead/Scaffold:  The 2-azetidinone ring serves either as a covalent trap for serine hydrolases (e.g., in antibacterials or enzyme inhibitors) or as a rigid linker when the lactam is pharmacologically inert.
    
  • Fluorine Metabolic Blocking: The gem-difluoro substitution at the C7 position (para to the spiro center) blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the cyclohexane ring, significantly extending half-life (

    
    ).
    

Structural Analysis & Physicochemical Properties[1]

Conformational Dynamics

Unlike flat aromatic systems, the 1-azaspiro[3.5]nonan-2-one core possesses a defined three-dimensional vector. The cyclohexane ring typically adopts a chair conformation. The introduction of the 7,7-difluoro group induces a dipolar gauge effect , favoring specific chair conformers that maximize the interaction between the C-F bonds and adjacent orbitals. This reduces the "floppiness" of the cyclohexane ring, potentially increasing binding affinity.

Property Profile
PropertyValue / EffectMechanistic Implication
Fsp³ Fraction 0.88 (High)Enhances solubility and reduces promiscuous binding compared to flat aromatics.
LogD ModulatedFluorine lowers the basicity of nearby amines (if derivatized) and alters lipophilicity (

LogP

+0.2 to +0.4 vs H).
Metabolic Stability HighC7 is the most sterically accessible and electronically activated site for CYP oxidation. Fluorination blocks this "soft spot."
Reactivity TunableThe

-lactam ring strain (

23 kcal/mol) makes it susceptible to nucleophilic attack, useful for covalent inhibition.

Medicinal Chemistry Applications

Covalent Inhibition of Serine Hydrolases

The strained


-lactam ring is a classic warhead. In this scaffold, the spiro-fusion prevents the 

-lactam nitrogen from achieving planarity, maintaining the reactivity of the carbonyl toward nucleophiles.
  • Mechanism: The active site serine of the target enzyme attacks the carbonyl carbon (C2), opening the ring and forming a stable acyl-enzyme complex.

  • Target Classes:

    • PBPs (Penicillin-Binding Proteins): Potential as a novel antibiotic core, particularly if derivatized with acidic side chains to mimic the D-Ala-D-Ala terminus.

    • DUBs and Proteases: Can be tuned to inhibit specific mammalian serine proteases or deubiquitinases by modifying the N1 and C3 positions.

Bioisostere for Piperidines and Morpholines

Upon reduction of the carbonyl (or use of the scaffold as a precursor), the resulting 7,7-difluoro-1-azaspiro[3.5]nonane amine acts as a bioisostere for 4,4-difluoropiperidine.

  • Advantage: The spiro-linkage alters the exit vectors of substituents, allowing researchers to explore new chemical space when a piperidine analog hits a patent wall or activity cliff.

GPCR Ligand Scaffolding

The rigid spiro core is utilized to orient pharmacophores in G-protein coupled receptor (GPCR) ligands (e.g., GPR119 agonists). The 7,7-difluoro motif is particularly useful here to reduce lipophilicity (LogD) while maintaining steric bulk, a strategy known as the "fluorine scan."

Synthetic Methodology

The most robust synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one utilizes the Staudinger [2+2] Cycloaddition . This route is preferred for its scalability and the ability to control stereochemistry if chiral auxiliaries are used.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Target 7,7-Difluoro-1-azaspiro[3.5] nonan-2-one Imine Intermediate Imine (Schiff Base) Imine->Target Staudinger [2+2] Cycloaddition Ketene Ketene Donor (from Acetyl Chloride) Ketene->Target In situ generation StartMat 4,4-Difluorocyclohexanone StartMat->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine

Figure 1: Retrosynthetic pathway via Staudinger [2+2] cycloaddition.[1] The key step involves the reaction of a ketene with an imine derived from 4,4-difluorocyclohexanone.

Detailed Experimental Protocol

Objective: Synthesis of 7,7-Difluoro-1-phenyl-1-azaspiro[3.5]nonan-2-one (Exemplar N-substituted analog).

Reagents:

  • 4,4-Difluorocyclohexanone (1.0 eq)

  • Aniline (1.0 eq) (or other primary amine)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 4,4-difluorocyclohexanone (10 mmol) and aniline (10 mmol) in anhydrous DCM (50 mL).

    • Add activated molecular sieves (4Å) or MgSO₄ to the flask to sequester water.

    • Stir at room temperature (RT) for 12–24 hours under nitrogen atmosphere.

    • Filter the mixture to remove the drying agent and concentrate in vacuo to yield the crude imine. Note: Imine formation can be monitored by the disappearance of the ketone carbonyl peak in IR (~1715 cm⁻¹).

  • Staudinger [2+2] Cycloaddition:

    • Redissolve the crude imine in anhydrous DCM (50 mL) and cool to 0°C in an ice bath.

    • Add Triethylamine (25 mmol) to the solution.

    • Add Chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Critical: Control the exotherm to prevent polymerization.

    • Allow the reaction to warm to RT and stir for 16 hours. The base promotes the elimination of HCl from chloroacetyl chloride to generate the reactive ketene intermediate in situ, which undergoes [2+2] cycloaddition with the imine.

  • Workup and Purification:

    • Quench the reaction with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl (to remove unreacted amine/imine) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Dehalogenation (Optional):

    • If a non-substituted

      
      -carbon is required (removing the Cl from the ketene precursor), treat the product with Zn dust in acetic acid or tributyltin hydride (Bu₃SnH) under radical conditions.
      

Mechanism of Action: Metabolic Blocking

The strategic placement of fluorine at the 7-position is not accidental. In the non-fluorinated spiro[3.5]nonane, the C7 position is the most distal methylene group and is highly susceptible to oxidative attack.

Metabolism NonFluoro Unsubstituted Spiro-Lactam CYP CYP450 Oxidation NonFluoro->CYP High Clearance Metabolite 7-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite High Clearance Fluoro 7,7-Difluoro Spiro-Lactam Block Metabolic Blockade (C-F Bond Strength) Fluoro->Block Oxidation Resisted Stable Intact Drug (Extended t1/2) Block->Stable Oxidation Resisted

Figure 2: Impact of 7,7-difluorination on metabolic stability. The strong C-F bonds prevent hydrogen abstraction and subsequent hydroxylation at the C7 position.

References

  • Yadav, P., et al. "Chemical Methods for the Construction of Spirocyclic

    
    -Lactams and Their Biological Importance."[2] Thieme Connect. Link
    
  • Dhooghe, M., & Thi, N. "Spirocyclic

    
    -lactams as adaptable frameworks for novel therapeutic medicines." Frontiers in Chemistry. Link
    
  • BenchChem Technical Support. "7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries." BenchChem Application Notes. Link

  • Panth, N., et al. "Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines."[3] University of Kentucky Research. Link

  • Carreira, E. M., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[1] Angewandte Chemie International Edition, 2010.[1] (Foundational reference for spiro-amine bioisosteres).

Sources

The Strategic Incorporation of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to three-dimensional, fluorine-containing scaffolds. This guide provides an in-depth technical analysis of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, a distinctive scaffold poised to address key challenges in drug development. We will explore its synthesis, unique physicochemical properties, and its strategic application as a bioisosteric replacement to enhance metabolic stability, modulate lipophilicity, and enforce favorable bioactive conformations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this innovative molecular framework.

Introduction: The Imperative for Chemical Novelty and Fluorine's Enduring Role

The "flatland" of traditional aromatic and planar scaffolds in drug discovery is progressively giving way to a more three-dimensional approach to molecular design.[1] Saturated spirocyclic systems, in particular, have garnered significant interest due to their inherent rigidity and ability to project substituents into chemical space in a well-defined manner.[2] This structural complexity often translates to improved target selectivity and potency.[2]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate.[3] The gem-difluoro motif (CF2), in particular, offers a powerful tool for medicinal chemists. It can act as a bioisostere for a carbonyl group or a methylene group, block metabolic oxidation, and induce specific conformational preferences. This guide focuses on the convergence of these two powerful strategies in the form of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, a scaffold that encapsulates the benefits of both spirocyclic architecture and gem-difluorination.

The 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Scaffold: A Molecular Portrait

The 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one scaffold is a unique combination of a β-lactam fused to a gem-difluorinated cyclohexane ring. This arrangement bestows a distinct set of properties that are highly advantageous in drug design.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of the gem-difluoro group at the 7-position of the 1-azaspiro[3.5]nonan-2-one core has a profound impact on its physicochemical properties. While experimental data for this specific molecule is not extensively published, we can infer its properties from studies on analogous gem-difluorinated cyclic systems.

Lipophilicity (LogP/LogD): The effect of gem-difluorination on lipophilicity is context-dependent. In some cases, it can decrease lipophilicity compared to its non-fluorinated counterpart.[4] However, in other instances, particularly in heterocyclic systems, gem-difluorination can lead to an increase in lipophilicity.[4] This variability underscores the importance of empirical determination for each specific scaffold.

Acidity/Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity of the lactam nitrogen through inductive effects. This modulation of pKa can be critical for optimizing drug-target interactions and pharmacokinetic properties. Studies on gem-difluorinated amines and carboxylic acids have demonstrated a predictable decrease in pKa.[5]

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Therefore, the gem-difluoro group at the 7-position effectively blocks metabolic oxidation at this site, a common liability for cyclohexane rings in drug candidates. However, the conformational changes induced by gem-difluorination can also alter metabolic pathways at other positions within the molecule.[6] For instance, it can shift metabolism away from the fluorinated ring and towards other parts of the molecule.[6]

Table 1: Predicted Impact of 7,7-Difluorination on the Physicochemical Properties of 1-Azaspiro[3.5]nonan-2-one

PropertyNon-fluorinated Analog7,7-Difluoro Analog (Predicted)Rationale
LogP BaselineVariable (Slightly Increased or Decreased)The net effect depends on the interplay of increased polarity of the C-F bonds and the overall change in molecular shape and surface area.[4]
pKa (Lactam N) BaselineLowerStrong inductive electron-withdrawing effect of the two fluorine atoms.[5]
Metabolic Stability (at C7) Susceptible to oxidationSignificantly IncreasedThe C-F bond is highly resistant to enzymatic cleavage.[6]
Aqueous Solubility BaselinePotentially DecreasedIncreased lipophilicity, if observed, would likely lead to lower aqueous solubility.[4]
Conformational Control: A Key Advantage

The gem-difluoro group exerts a significant influence on the conformational preferences of the cyclohexane ring. This is attributed to the gauche effect and the steric demands of the fluorine atoms. This conformational locking can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[7] In cyclic systems containing amides, gem-difluorination has been shown to influence the equilibrium between cis and trans amide conformations, which can have a substantial impact on biological activity and metabolic stability.[6][7]

Strategic Applications in Drug Design

The unique properties of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one make it a versatile scaffold for addressing several challenges in drug discovery.

Bioisosteric Replacement: Moving Beyond Flatland

The 7,7-difluorocyclohexane moiety can serve as a bioisosteric replacement for more traditional and metabolically labile groups like a simple cyclohexane or even aromatic rings. This "escape from flatland" strategy introduces three-dimensionality, which can lead to improved target engagement and selectivity.[1]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Cyclohexane Cyclohexane 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Cyclohexane->7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Improved Metabolic Stability Phenyl Phenyl Phenyl->7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Increased 3D Character

Caption: Bioisosteric replacement strategy.

Case Study: KRAS Inhibitors

While not the exact difluoro-lactam, derivatives of 2,7-diazaspiro[3.5]nonane have been successfully employed in the design of covalent inhibitors of KRAS G12C, a critical oncogenic target.[8] The spirocyclic scaffold helps to correctly position the reactive acrylamide warhead in the switch-II pocket of the protein.[8] The incorporation of a 7,7-difluoro-1-azaspiro[3.5]nonan-2-one core in similar designs could offer the dual benefits of improved metabolic stability and conformational rigidity, potentially leading to enhanced potency and pharmacokinetic properties.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic approach could involve the following key steps:

  • Synthesis of a gem-difluorinated cyclohexane precursor: This could be achieved through various fluorination methods starting from a suitable cyclohexanone derivative.

  • Introduction of the nitrogen and carbonyl functionalities: This might involve a multi-step sequence including the formation of an appropriate amine and subsequent cyclization to form the β-lactam ring.

G Start 4,4-Difluorocyclohexanone Step1 Introduction of Nitrogen Precursor Start->Step1 e.g., Reductive amination Step2 Formation of Amino Acid Derivative Step1->Step2 Step3 Lactam Ring Closure Step2->Step3 e.g., Staudinger reaction or other cyclization methods End 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Step3->End

Caption: Proposed high-level synthetic workflow.

Key Experimental Considerations
  • Fluorination Step: The choice of fluorinating agent and reaction conditions will be critical to achieve the desired gem-difluorination without side reactions.

  • Lactam Formation: The construction of the strained β-lactam ring can be challenging and may require optimization of coupling agents and reaction conditions.[11]

  • Purification: Standard chromatographic techniques will likely be necessary to purify the intermediates and the final product.

Conclusion and Future Outlook

7,7-Difluoro-1-azaspiro[3.5]nonan-2-one represents a promising, yet underexplored, scaffold for modern drug discovery. Its unique combination of a rigid spirocyclic core and the modulating effects of gem-difluorination offers a compelling strategy to address common challenges in medicinal chemistry, including metabolic instability and the need for greater three-dimensionality. As synthetic methodologies for complex fluorinated molecules continue to advance, we anticipate that this and similar scaffolds will find broader application in the development of the next generation of therapeutics. The insights provided in this guide are intended to stimulate further investigation and unlock the full potential of this innovative molecular framework.

References

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available at: [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal - Wiley Online Library. Available at: [Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. Available at: [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Request PDF - ResearchGate. Available at: [Link]

  • Short and efficient synthesis of fluorinated δ-lactams. PubMed. Available at: [Link]

  • Synthesis of Spiro-lactams and Polysubstituted Pyrroles via Ceric Ammonium Nitrate-Mediated Oxidative Cyclization of N‑Furan-2-ylmethyl‑β-Enaminones. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • 7,7-difluoro-1-azaspiro[3.5]nonan-2-one. PubChemLite. Available at: [Link]

  • Short and efficient synthesis of fluorinated δ-lactams. RSC Publishing. Available at: [Link]

  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. PMC. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Fgfr3 inhibitor compounds. Google Patents.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]

  • 7,7-difluoro-2-azaspiro[3.5]nonane. PubChemLite. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. University of Kentucky College of Arts & Sciences. Available at: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[4][12]nonane and analogs as novel reagents in medicinal chemistry. Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Synthesis of 6,6‐ and 7,7‐Difluoro‐1‐acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. Request PDF - ResearchGate. Available at: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Available at: [Link]

  • Drug patent claims, expiration, and freedom to operate for 8,129,385. DrugPatentWatch. Available at: [Link]

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one. PubChem. Available at: [Link]

  • Crystal's Perspective: Polymorph Patent Landscape of 28 FDA-Approved Small Molecule Drugs in 2024. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Available at: [Link]

  • Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. MDPI. Available at: [Link]

Sources

The Ascendant Role of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one in Modern Drug Discovery: A Technical Guide to a Novel Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical scaffolds. This guide delves into the burgeoning field of three-dimensional bioisosterism, with a focused exploration of the 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one core. We will illuminate the strategic rationale for its design, drawing from the foundational principles of spirocyclization and fluorine chemistry. This document provides a comprehensive overview of its potential to modulate key drug-like properties, a proposed synthetic pathway, and a framework for its application in contemporary drug discovery programs.

Introduction: The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to "flat" molecular architectures. While successful, this approach has frequently encountered challenges related to poor solubility, metabolic instability, and off-target effects. The "escape from flatland" concept has thus emerged as a pivotal strategy, advocating for the integration of three-dimensional (3D), sp3-rich scaffolds to access novel chemical space and improve physicochemical properties.[1][2][3]

Spirocycles, characterized by two rings sharing a single atom, are exemplary of this 3D design philosophy.[4][5] Their rigid, well-defined geometries can pre-organize pendant functional groups into specific vectors, enhancing binding affinity and selectivity for their biological targets.[6] Furthermore, the introduction of a spirocyclic core can significantly improve metabolic stability by shielding susceptible positions from enzymatic degradation.[7]

The Strategic Incorporation of Fluorine: A Paradigm Shift in Medicinal Chemistry

The judicious placement of fluorine atoms has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[8][9] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological behavior.[9] Specifically, the introduction of a gem-difluoro (CF2) group offers several advantages:

  • Metabolic Stability: The CF2 group can act as a bioisostere for a methylene (CH2) or a carbonyl (C=O) group, but is resistant to oxidative metabolism.[10][11]

  • Modulation of Physicochemical Properties: Gem-difluorination can lower the basicity (pKa) of nearby amines through its strong electron-withdrawing inductive effect, which can be beneficial for tuning a drug's pharmacokinetic profile.[10][12][13] It can also subtly alter lipophilicity (LogP), with effects dependent on the overall molecular context.[12][14]

  • Conformational Control: The presence of the CF2 group can influence the local conformation of the molecule, which can be exploited to favor a bioactive conformation.[11]

7,7-Difluoro-1-azaspiro[3.5]nonan-2-one: A Convergence of Favorable Properties

The 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one core synergistically combines the benefits of a spirocyclic scaffold with the powerful influence of gem-difluorination. This novel bioisostere presents a compelling alternative to more traditional cyclic systems like piperidine or cyclohexane in drug candidates.

G cluster_0 Core Scaffold Attributes cluster_1 Projected Physicochemical Impact Spirocyclic Rigidity Spirocyclic Rigidity Improved Binding Affinity Improved Binding Affinity Spirocyclic Rigidity->Improved Binding Affinity Conformational Constraint Novel Chemical Space (IP) Novel Chemical Space (IP) Spirocyclic Rigidity->Novel Chemical Space (IP) gem-Difluoro Group gem-Difluoro Group Enhanced Metabolic Stability Enhanced Metabolic Stability gem-Difluoro Group->Enhanced Metabolic Stability Blocks Oxidation Modulated pKa & Lipophilicity Modulated pKa & Lipophilicity gem-Difluoro Group->Modulated pKa & Lipophilicity Inductive Effect Lactam Functionality Lactam Functionality Lactam Functionality->Improved Binding Affinity H-Bonding

Figure 1: The synergistic contributions of the structural elements of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one to its potential as a bioisostere.

The spirocyclic nature of the core provides a rigid, three-dimensional framework, while the gem-difluoro group at the 7-position is anticipated to enhance metabolic stability and modulate the physicochemical properties of the parent molecule. The β-lactam moiety offers a site for further functionalization and can participate in hydrogen bonding interactions with biological targets.[11][14][15]

Data Profile: Predicted and Comparative Physicochemical Properties

While experimental data for 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one is not yet widely available in the literature, we can compile predicted values and compare them to related, commonly used scaffolds.

Property7,7-Difluoro-1-azaspiro[3.5]nonan-2-onePiperidineCyclohexanone
Molecular Formula C₈H₁₁F₂NO[16]C₅H₁₁NC₆H₁₀O
Molecular Weight 175.18 g/mol 85.15 g/mol 98.14 g/mol
Predicted XlogP 1.0[16]0.91.1
Predicted pKa (Amine) N/A (Amide)~11.2N/A
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 111
Metabolic Stability Predicted HighLow to ModerateModerate

Table 1: A comparative analysis of the predicted physicochemical properties of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one against common cyclic scaffolds. Predicted values are sourced from PubChem where available.

Proposed Synthetic Pathway

A definitive, published synthesis for 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one is not readily found in the current literature. However, based on established methodologies for the synthesis of spirocyclic β-lactams and gem-difluorinated carbocycles, a plausible and robust synthetic route can be proposed. The key transformation would likely involve a [2+2] cycloaddition between a ketene and an imine, a reaction famously known as the Staudinger synthesis.[13]

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Cycloaddition cluster_3 Final Product A 4,4-Difluorocyclohexanone B Imine Formation A->B Reaction with amine D Staudinger [2+2] Cycloaddition B->D C From acetyl chloride & base C->D E 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one D->E

Figure 2: A conceptual workflow for the proposed synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one via a Staudinger [2+2] cycloaddition.
Detailed Proposed Experimental Protocol

Step 1: Synthesis of the Imine from 4,4-Difluorocyclohexanone

  • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in toluene (0.5 M) is added a suitable primary amine (e.g., benzylamine, 1.1 eq).

  • A catalytic amount of a Lewis acid (e.g., TiCl₄, 0.1 eq) or a dehydrating agent (e.g., molecular sieves) is added.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the ketone.

  • Upon completion, the solvent is removed under reduced pressure, and the crude imine is purified by distillation or chromatography.

Causality: The formation of the imine is a critical step to prepare one of the partners for the [2+2] cycloaddition. The choice of the amine's protecting group is important for subsequent deprotection steps if the nitrogen is to be further functionalized.

Step 2: In situ Generation of the Ketene and [2+2] Cycloaddition

  • The purified imine (1.0 eq) is dissolved in a non-polar, aprotic solvent such as dichloromethane or toluene (0.2 M) and cooled to 0 °C.

  • In a separate flask, a solution of an acid chloride (e.g., chloroacetyl chloride, 1.2 eq) in the same solvent is prepared.

  • A tertiary amine base (e.g., triethylamine, 1.5 eq) is added dropwise to the acid chloride solution at 0 °C to generate the ketene in situ.

  • This ketene solution is then slowly added to the imine solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by LC-MS for the formation of the spirocyclic β-lactam.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one.

Causality: The Staudinger cycloaddition is a powerful method for the construction of β-lactam rings.[13] The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions. The in situ generation of the ketene is necessary due to its high reactivity and tendency to dimerize.

Application in Drug Discovery: A Bioisosteric Replacement Strategy

The 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one core can be employed as a bioisosteric replacement for various cyclic motifs in existing drug candidates or lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 Initial Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Evaluation of New Analogue A Lead with Metabolic Liability (e.g., on a cyclohexane ring) B Identify Susceptible Motif A->B C Synthesize Analogue with 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Core B->C D Assess Biological Activity C->D E Profile Physicochemical Properties (Solubility, LogP, pKa) C->E F Determine Metabolic Stability (Microsomes, Hepatocytes) C->F

Figure 3: A workflow illustrating the application of the 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one core as a bioisostere in a lead optimization program.
Case Study Example: Hypothetical Replacement of a Cyclohexyl Group

Consider a lead compound with a cyclohexyl moiety that is susceptible to hydroxylation by cytochrome P450 enzymes, leading to rapid metabolic clearance.

  • Problem: Poor in vivo exposure due to metabolic instability at the cyclohexyl ring.

  • Proposed Solution: Replace the cyclohexyl ring with the 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one core.

  • Rationale: The gem-difluoro group at the 7-position will block the site of metabolic oxidation. The rigid spirocyclic scaffold will maintain a similar 3D orientation of the substituents, preserving binding to the target. The lactam can provide an additional hydrogen bond interaction point, potentially increasing potency.

Conclusion

The 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one core represents a sophisticated and highly promising building block for the next generation of therapeutic agents. By strategically combining the conformational rigidity of a spirocycle with the metabolic stability and unique electronic properties conferred by gem-difluorination, this scaffold offers a powerful tool for medicinal chemists to overcome common challenges in drug development. As synthetic methodologies become more refined and the benefits of 3D scaffolds are further realized, we anticipate that this and related bioisosteres will play an increasingly important role in the design of safer and more effective medicines.

References

  • Current time inform
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (2025, April 15).
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022, April 1).
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI.
  • Synthesis of medicinally privileged spiro-β-lactams - ScholarWorks @ UTRGV.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC.
  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchG
  • Advances in the chemistry of β-lactam and its medicinal applic
  • 7,7-difluoro-1-azaspiro[3.5]nonan-2-one - PubChemLite.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18).
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries - Benchchem.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).
  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12).
  • 2028497-56-3|7,7-Difluoro-1-azaspiro[3.5]nonane - BLDpharm.
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC.
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Ore
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. (2022, October 1).
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, December 1).

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 7,7-difluoro-1-azaspiro[3.5]nonan-2-one scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional exit vector for substituent placement, coupled with the metabolic stability often conferred by gem-difluorination. This document provides a comprehensive guide to the N-alkylation of this spirocyclic β-lactam. We will explore a range of reaction conditions, from classical Williamson-ether synthesis analogues to modern catalytic approaches, to enable the synthesis of diverse compound libraries for drug discovery programs. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to facilitate troubleshooting and optimization.

Introduction: The Significance of the 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Scaffold

Spirocyclic systems have gained considerable attention in drug design due to their inherent three-dimensionality, which can lead to improved target engagement and ADME properties compared to their linear or planar counterparts. The inclusion of a gem-difluoro group on the cyclohexane ring of the 1-azaspiro[3.5]nonan-2-one core is anticipated to enhance metabolic stability and modulate the physicochemical properties of derivative compounds. The lactam nitrogen serves as a key point for diversification, making the development of reliable N-alkylation protocols a critical step in harnessing the full potential of this scaffold.

This guide will detail several strategic approaches for the N-alkylation of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, providing researchers with a toolkit to synthesize a wide array of N-substituted analogues.

Foundational Principles of Lactam N-Alkylation

The N-alkylation of a lactam is conceptually a nucleophilic substitution reaction. The lactam nitrogen, however, is not inherently nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, the reaction typically proceeds via a two-step mechanism:

  • Deprotonation: The N-H proton of the lactam is removed by a suitable base to generate a resonance-stabilized lactam enolate anion.

  • Nucleophilic Attack: The resulting nucleophilic anion attacks an electrophilic alkylating agent to form the desired C-N bond.

The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions, most notably O-alkylation.

The Challenge of O- vs. N-Alkylation

The lactam enolate is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen and the oxygen. The regioselectivity of the alkylation is influenced by several factors, including the Hard and Soft Acids and Bases (HSAB) principle.

  • N-Alkylation (softer nucleophile): Favored by softer alkylating agents (e.g., alkyl iodides and bromides) and less polar, aprotic solvents (e.g., THF, Toluene).[1]

  • O-Alkylation (harder nucleophile): More likely with harder alkylating agents (e.g., dimethyl sulfate) and in polar, aprotic solvents (e.g., DMF, DMSO) that can solvate the cation, leading to a more "free" and reactive oxygen anion.[1]

For the purposes of this guide, we will focus on conditions that strongly favor N-alkylation.

Experimental Protocols

Protocol 1: Classical N-Alkylation with a Strong Base

This protocol utilizes a strong base to ensure complete deprotonation of the lactam, followed by reaction with an alkyl halide. Sodium hydride (NaH) is a common choice for this transformation.

Workflow Diagram:

cluster_0 Protocol 1: Classical N-Alkylation Start Start with 7,7-Difluoro-1- azaspiro[3.5]nonan-2-one Add_Solvent Add anhydrous THF Start->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_Base Add NaH (60% in mineral oil) Cool->Add_Base Stir_1 Stir for 30 min at 0 °C Add_Base->Stir_1 Add_Alkylating_Agent Add Alkyl Halide (R-X) Stir_1->Add_Alkylating_Agent Warm_and_Stir Warm to RT and stir for 2-16 h Add_Alkylating_Agent->Warm_and_Stir Quench Quench with saturated aq. NH4Cl Warm_and_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_and_Concentrate Dry over Na2SO4 and concentrate Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End Obtain N-alkylated product Purify->End

Caption: Workflow for classical N-alkylation using a strong base.

Materials:

  • 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Rationale for Reagent Choices:

  • NaH: A strong, non-nucleophilic base that irreversibly deprotonates the lactam.[2][3]

  • THF: A relatively non-polar aprotic solvent that favors N-alkylation.[1]

  • NH₄Cl: A mild acid to quench the excess NaH and the lactam enolate.

Protocol 2: Mild N-Alkylation using Carbonate Bases

For substrates that may be sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed. These reactions often require a more polar aprotic solvent like DMF or acetonitrile to achieve sufficient reactivity.

Reaction Conditions Summary:

ParameterConditionRationale
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Milder, non-nucleophilic bases. Cs₂CO₃ is softer and often gives better N-selectivity.[1]
Solvent DMF or Acetonitrile (0.1 M)Polar aprotic solvents that can solubilize the carbonate salts and facilitate the reaction.[2]
Temperature Room Temperature to 80 °CHeating may be required for less reactive alkylating agents.[2]
Alkylating Agent Alkyl bromide or iodide (1.1 eq)Softer electrophiles that favor N-alkylation.[1]

Procedure:

  • To a solution of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one (1.0 eq) in DMF or acetonitrile (0.1 M), add K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) and stir the mixture at the desired temperature (start at room temperature and heat if necessary).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful method for the N-alkylation of lactams using an alcohol as the alkylating agent. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.[4][5][6]

Reaction Mechanism Overview:

cluster_1 Mitsunobu Reaction Reagents Alcohol (R-OH) + Lactam (N-H) + PPh3 + DIAD/DEAD Betaine Formation of Phosphonium Betaine (PPh3-N(CO2R)2) Reagents->Betaine Alkoxyphosphonium Protonation by Lactam and formation of Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium SN2 SN2 attack by Lactam Anion Alkoxyphosphonium->SN2 Product N-Alkylated Lactam + TPPO + Hydrazide SN2->Product

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Procedure:

  • To a solution of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[7]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified directly by silica gel column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.

Advantages of the Mitsunobu Reaction:

  • Uses alcohols directly, avoiding the need to prepare alkyl halides.

  • Generally provides high N-selectivity for imides and related compounds.[1]

  • Proceeds under mild, neutral conditions.

Protocol 4: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl lactams, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the lactam and an aryl halide or triflate.[8][9][10]

Generalized Reaction Scheme:

cluster_2 Buchwald-Hartwig N-Arylation Reactants Lactam (N-H) + Aryl Halide (Ar-X) Catalyst Pd Catalyst + Ligand + Base Reactants->Catalyst Toluene or Dioxane, Heat Product N-Aryl Lactam Catalyst->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore a robust synthetic strategy, delve into common experimental challenges, and provide actionable solutions to optimize your yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

The synthesis of this valuable spirocyclic β-lactam building block presents unique challenges, primarily related to the construction of the strained four-membered ring and the selective introduction of the gem-difluoro group. This guide provides a comprehensive framework for navigating these challenges.

Proposed Synthetic Workflow

The most logical and efficient pathway to the target molecule involves a two-stage process. First, the synthesis of the non-fluorinated scaffold, 1-azaspiro[3.5]nonan-2-one, is achieved. This is followed by a selective electrophilic difluorination at the C7 position of the cyclohexyl ring.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Difluorination cluster_2 Quality Control A Cyclohexanone & Methyl Acrylate B [2+2] Cycloaddition Precursor A->B Multi-step sequence C 1-Azaspiro[3.5]nonan-2-one B->C Staudinger Cycloaddition D Selective Electrophilic Fluorination C->D Substrate for Fluorination E 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one D->E Purification QC1 Spectroscopic Analysis (NMR, HRMS) E->QC1 QC2 Purity Assessment (HPLC) E->QC2

Caption: Overall synthetic workflow for 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Synthesis of 1-Azaspiro[3.5]nonan-2-one

Question 1: I am observing low yields during the Staudinger [2+2] cycloaddition to form the β-lactam ring. What are the likely causes and solutions?

Answer: Low yields in Staudinger cycloadditions for spiro-β-lactams are common and typically stem from steric hindrance and the formation of side products.[1][2] Here’s how to troubleshoot:

  • Causality: The formation of the spirocyclic system is challenging due to the significant ring and torsional strain introduced.[3] This high activation energy barrier can slow the desired reaction, allowing side reactions to dominate.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the ketene precursor (e.g., an acyl chloride) and the imine are of the highest purity. Trace impurities can catalyze polymerization or other side reactions.

    • Slow Addition: The ketene is highly reactive. Add the acyl chloride dropwise to a solution of the imine and a non-nucleophilic base (e.g., triethylamine) at low temperatures (0 °C to -20 °C) to keep the instantaneous concentration of the ketene low, minimizing self-condensation.

    • Solvent Choice: Use anhydrous, non-protic solvents like dichloromethane (DCM) or toluene. Protic impurities will quench the ketene.

    • Reaction Time & Temperature: Monitor the reaction closely by Thin Layer Chromatography (TLC). Prolonged reaction times, even at low temperatures, can lead to product decomposition.[1] Some sterically hindered systems may require longer reaction times (48-96 hours), but this must be balanced against stability.[1]

Stage 2: Difluorination of 1-Azaspiro[3.5]nonan-2-one

Question 2: My difluorination reaction with Selectfluor® is incomplete, yielding a mixture of starting material, mono-fluorinated, and di-fluorinated product. How can I improve the conversion to the desired product?

Answer: Incomplete fluorination is a frequent issue, often related to reaction kinetics and enolate formation. The mechanism involves the stepwise fluorination of the enol or enolate form of the ketone.[4][5]

  • Causality: The second fluorination is often slower than the first due to the electron-withdrawing effect of the first fluorine atom, which destabilizes the positive charge buildup in the transition state. Driving the reaction to completion requires optimizing conditions to favor the second fluorination.

  • Troubleshooting Steps:

    • Stoichiometry of Fluorinating Agent: Increase the equivalents of Selectfluor®. Start with 2.2-2.5 equivalents and consider increasing to 3.0 equivalents if mono-fluorination persists.

    • Reaction Temperature: While many fluorinations are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C in acetonitrile) can provide the necessary activation energy for the second fluorination. Monitor carefully to avoid decomposition.

    • Acid/Base Catalysis: The rate of fluorination is dependent on the rate of enolization.[5]

      • Acidic Conditions: Adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or HBF₄ can accelerate enol formation and, consequently, the fluorination rate.

      • Basic Conditions: Alternatively, using a base to generate the enolate can be effective. However, this must be done cautiously as strong bases can lead to side reactions with the β-lactam ring.

    • Solvent: Acetonitrile is a common and effective solvent for Selectfluor® reactions. Ensure it is rigorously anhydrous, as water can compete with the substrate and lead to hydrate formation.[4][6]

Question 3: I am observing significant byproduct formation, including what appears to be ring-opened or decomposed material, during the fluorination step.

Answer: This indicates that the reaction conditions are too harsh for the β-lactam ring, which can be sensitive to strong acids, bases, and high temperatures.

  • Causality: The four-membered β-lactam ring is strained and susceptible to nucleophilic attack or acid-catalyzed hydrolysis. The conditions used to promote fluorination can inadvertently trigger these degradation pathways.

  • Troubleshooting Steps:

    • Lower the Temperature: If you are heating the reaction, reduce the temperature or run it at room temperature for a longer period.

    • Buffer the Reaction: If using acid catalysis, consider adding a buffer to moderate the pH. For example, a mixture of acetic acid and sodium acetate can sometimes promote the reaction without causing extensive degradation.

    • Alternative Fluorinating Reagents: While Selectfluor® is common, other N-F type electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) can have different reactivity profiles and may be milder under certain conditions.[7] A comparison may be warranted.

G Start Low Yield or Impure Product in Difluorination Step Q1 Analysis shows incomplete reaction (Starting Material or Mono-fluoro product remains) Start->Q1 Q2 Analysis shows significant decomposition byproducts Start->Q2 A1 Increase Selectfluor® equivalents (2.5-3.0 eq.) Q1->A1 Yes B1 Reduce reaction temperature Q2->B1 Yes A2 Increase reaction temperature (e.g., 40-50 °C) A1->A2 If still incomplete A3 Add catalytic acid (e.g., TFA) to promote enolization A2->A3 If still incomplete Result Optimized Yield and Purity A3->Result B2 Ensure strictly anhydrous conditions B1->B2 And B3 Consider a milder fluorinating agent (e.g., NFSI) B2->B3 If decomposition persists B3->Result

Caption: Troubleshooting decision tree for the difluorination stage.

Frequently Asked Questions (FAQs)

Q1: Why is an electrophilic fluorination strategy preferred over a nucleophilic one for this synthesis? A1: An electrophilic approach is superior here because the substrate is a ketone. Ketones can be readily converted to their enol or enolate forms, which are nucleophilic and react well with electrophilic fluorine sources (like Selectfluor®).[7] A nucleophilic approach would require converting the ketone to a different functional group, such as a diol or dithiane, followed by fluorination with a nucleophilic fluoride source (e.g., DAST or Deoxo-Fluor), adding several steps to the synthesis.[8]

Q2: How critical are anhydrous conditions for the fluorination step? A2: They are absolutely critical. Many fluorinating reagents, including Selectfluor®, can react with water.[8] More importantly, the presence of water can lead to the formation of stable ketone hydrates, especially with electron-withdrawing fluorine atoms adjacent to the carbonyl group, which can complicate the reaction and purification.[4][6] All glassware should be oven- or flame-dried, and solvents must be of anhydrous grade. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[8]

Q3: What analytical methods are recommended for monitoring the reaction and characterizing the final product? A3: A combination of techniques is essential:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is effective for tracking the consumption of the starting material.

  • Structural Confirmation:

    • ¹⁹F NMR: This is the most definitive technique for confirming the presence and environment of the fluorine atoms. You should see a single signal for the two equivalent fluorine atoms.

    • ¹H and ¹³C NMR: These will confirm the overall structure of the spirocyclic scaffold.

    • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and molecular weight of your final product.

Q4: Can I purify the final product using standard silica gel chromatography? A4: Yes, silica gel chromatography is generally suitable. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. It is important to monitor the fractions carefully by TLC, as the polarity of the mono- and di-fluorinated products may be very similar.

Data Summary & Protocols
Table 1: Typical Reaction Parameters for Difluorination
ParameterConditionRationale / Comment
Substrate 1-azaspiro[3.5]nonan-2-one1.0 eq.
Fluorinating Agent Selectfluor®2.5 eq.
Solvent Acetonitrile (anhydrous)Good solubility for reagent and substrate.
Temperature 25 °C - 45 °CStart at RT; gentle heating may be required.
Reaction Time 12 - 24 hoursMonitor by TLC for consumption of starting material.
Expected Yield 40 - 65%Yields can vary based on reaction scale and purity.
Protocol 1: Electrophilic Difluorination

Warning: This procedure should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-azaspiro[3.5]nonan-2-one (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: In a single portion, add Selectfluor® (2.5 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). If the reaction is sluggish after 12 hours, warm the mixture to 40-45 °C and continue to monitor.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one.

References
  • Time in Le Flore County, US. Google Search.
  • Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. SciSpace.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes, 2019.
  • Sloop, J. C. (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Asymmetric α-fluorination of cyclic and acyclic ketones.
  • Fluorine Chemistry for Organic Chemists: Problems and Solutions. Wiley Online Library.
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.HETEROCYCLES, 2022.
  • Strategies Towards Challenging Fluorin
  • Comprehensive Guide to Nucleophilic Fluorination vs.
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.French-Ukrainian Journal of Chemistry, 2023.
  • How are fluorinated organic compounds synthesized? LEAPCHEM Blog, 2025.
  • Bandyopadhyay, D., et al. Synthesis of medicinally privileged spiro-β-lactams.ScholarWorks @ UTRGV, 2022.
  • 7,7-difluoro-1-azaspiro[3.5]nonan-2-one. PubChem.
  • Synthesis of medicinally privileged spiro-β-lactams.ScholarWorks @ UTRGV.
  • Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016.PubMed, 1996.
  • 1-azaspiro[3.5]nonan-2-one. PubChem.
  • Bandyopadhyay, D., et al. Synthesis of medicinally privileged spiro-β-lactams.American Chemical Society, 2022.
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO.PMC, 2022.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.ACS Omega, 2019.
  • Novel and Recent Synthesis and Applic
  • Stereoselective synthesis of β-lactams: recent examples.Organic & Biomolecular Chemistry, 2023.
  • Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol.MDPI, 2023.
  • An improved synthesis of 2-oxa-7-azaspiro[5][9]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate, 2011.

  • Synthesis of 6,6‐ and 7,7‐Difluoro‐1‐acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Optimization of potent, broad-spectrum, and specific anti-influenza compounds targeting RNA polymerase PA-PB1 heterodimeriz

Sources

Technical Support Center: Purification of Fluorinated Spiro Lactams

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of fluorinated spiro lactams. As a Senior Application Scientist, I understand that while these scaffolds are promising in medicinal chemistry, their unique physicochemical properties present significant purification challenges.[1][2][3][4] This guide is structured to provide direct, actionable advice to overcome common hurdles encountered in the lab. It is based on established chromatographic principles and field-proven insights to ensure the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What makes fluorinated spiro lactams so difficult to purify compared to their non-fluorinated analogs?

The purification challenges arise from a combination of three core features:

  • The Spirocyclic Core: The rigid, three-dimensional structure of the spirocycle can lead to steric hindrance and the formation of closely related diastereomers that are difficult to separate.[2][5][6]

  • The Lactam Moiety: The polar lactam ring can cause peak tailing on normal-phase silica gel due to strong interactions with surface silanol groups. Furthermore, the β-lactam ring, if present, is susceptible to hydrolysis under acidic or basic conditions, which can limit the choice of mobile phase additives.[7][8]

  • Fluorine Atom(s): The high electronegativity of fluorine significantly alters a molecule's polarity, lipophilicity, and intermolecular interactions.[9] This can lead to unusual solubility profiles and unique retention behaviors on chromatographic media, often requiring specialized stationary phases for effective separation.[10][11][12]

Q2: My fluorinated spiro lactam has poor solubility in standard mobile phases like hexane/ethyl acetate. What should I do?

This is a common issue. Fluorinated compounds often exhibit reduced solubility in hydrocarbon solvents. A systematic approach to solvent selection is recommended:

  • Increase Polarity: Gradually increase the polarity of the mobile phase. Systems like dichloromethane/methanol or chloroform/acetonitrile can be effective.

  • "Fluorous" Properties: Highly fluorinated compounds can be "fluorophilic," meaning they have an affinity for other fluorinated molecules.[12] Using a fluorinated eluent, such as trifluoroethanol (TFE) as a modifier with a standard C8 or C18 column, can enhance solubility and improve separation.[12][13]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the main mobile phase, which has excellent solvating power for many moderately polar and nonpolar compounds, including fluorinated molecules that are insoluble in common HPLC solvents.[14][15][16]

Troubleshooting Guide

This section addresses specific problems you might encounter during purification and offers targeted solutions.

Problem 1: My compound shows significant peak tailing on my silica gel flash column.
  • Underlying Cause: The polar lactam amide is likely interacting strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction slows down a portion of the analyte molecules, leading to a "tailing" effect.

  • Solution 1: Add a Mobile Phase Modifier.

    • Basic Compounds: Add a small amount (0.1-1%) of a competitive base, such as triethylamine (TEA) or pyridine, to your mobile phase. These additives will bind to the active silanol sites, preventing your compound from interacting with them.

    • Acidic Compounds: If your compound has an acidic proton, adding a small amount of acetic acid or formic acid can help to protonate the molecule and reduce ionic interactions with the stationary phase.

  • Solution 2: Switch to a Different Stationary Phase.

    • Deactivated Silica: Use end-capped or deactivated silica gel where the surface silanols have been reacted and are less available for interaction.

    • Alumina (Basic or Neutral): For compounds that are sensitive to acid but stable to base, basic or neutral alumina can be an excellent alternative to silica.

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (e.g., C18, C8) chromatography is often the best solution, as it relies on hydrophobic interactions and is less prone to tailing from polar groups.

Problem 2: I cannot separate two diastereomers of my chiral spiro lactam.
  • Underlying Cause: Diastereomers often have very similar polarities and structures, making them difficult to resolve on standard achiral stationary phases. Successful separation requires exploiting subtle differences in their three-dimensional shapes.

  • Solution 1: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs).

    • This is the gold standard for separating stereoisomers. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly versatile and effective for a wide range of compounds, including spiro lactams.[17]

  • Solution 2: Supercritical Fluid Chromatography (SFC).

    • SFC is often superior to HPLC for chiral separations.[17][18] The low viscosity and high diffusivity of supercritical CO2 lead to faster, more efficient separations with less solvent waste.[17] It is particularly well-suited for preparative-scale purification of enantiomers and diastereomers in drug discovery.[16][17]

Problem 3: My compound appears to be degrading on the column.
  • Underlying Cause: The β-lactam ring is a strained, four-membered ring that is susceptible to nucleophilic attack and hydrolysis, particularly under non-neutral pH conditions.[7][8] The acidic nature of standard silica gel can catalyze this degradation.

  • Solution 1: Neutralize the System.

    • Buffer the Mobile Phase: For HPLC, use a buffered mobile phase (e.g., phosphate or acetate buffer) to maintain a neutral pH.

    • Use Deactivated Columns: Employ stationary phases that have been "end-capped" to minimize surface acidity.

  • Solution 2: Minimize Contact Time and Temperature.

    • Increase Flow Rate: A faster flow rate reduces the time the compound spends on the column, minimizing the opportunity for degradation.

    • Work at Room Temperature or Below: Unless higher temperatures are shown to improve separation, avoid heating the column, as this can accelerate degradation.[7][8][19]

  • Solution 3: Avoid Protic Solvents (If Possible).

    • For particularly sensitive lactams, avoid protic solvents like methanol or water in your mobile phase, as they can act as nucleophiles. Systems like hexane/ethyl acetate or dichloromethane/acetonitrile may be preferable if solubility allows.

Problem 4: My fluorinated compound is eluting too quickly (or not at all) on a standard C18 reverse-phase column.
  • Underlying Cause: The unique electronic properties of fluorine can lead to unexpected retention behavior. Highly fluorinated molecules can be "hydrophobic" but also "lipophobic," meaning they repel both water and hydrocarbon-based phases like C18. This can result in poor retention.

  • Solution 1: Use a Fluorinated Stationary Phase.

    • Specialty columns, such as those with perfluoroalkyl or perfluorophenyl bonded phases, are designed to interact favorably with fluorinated analytes through "fluorophilic" interactions.[10][11] This often provides enhanced retention and selectivity for difficult-to-separate fluorinated compounds.[10][11]

  • Solution 2: Modify the Mobile Phase.

    • Adding a fluorinated alcohol like TFE to the mobile phase can alter the surface energy of a standard C18 column, improving retention and selectivity for fluorinated compounds.[13]

  • Solution 3: Explore HILIC.

    • If your compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.

Data & Protocols

Table 1: Recommended Starting Points for Chromatographic Method Development
Purification ChallengePrimary MethodStationary PhaseTypical Mobile Phase SystemKey Considerations
Initial Crude Purification Flash ChromatographySilica GelHexane / Ethyl Acetate (gradient)Add 0.1% TEA to prevent tailing.
Poorly Soluble Compound Reverse-Phase HPLCC18 or C8Acetonitrile / Water (gradient)Screen solubility in ACN, MeOH, and THF first.
Poor Retention on C18 Reverse-Phase HPLCPerfluorophenyl (PFP)Acetonitrile / Water (gradient)PFP phases offer alternative selectivity for fluorinated aromatics.[10][11]
Diastereomer Separation SFC or Chiral HPLCPolysaccharide-based CSPCO₂ / Methanol (SFC) or Hexane / Isopropanol (HPLC)SFC is often faster and greener.[17]
pH Sensitive Compound Reverse-Phase HPLCC18Acetonitrile / Ammonium Acetate Buffer (pH 7)Avoid acidic or basic modifiers that could open the lactam ring.[7]
Protocol 1: General Method for Chiral SFC Screening

This protocol outlines a typical screening process for separating stereoisomers of a fluorinated spiro lactam.

  • Sample Preparation: Dissolve the sample mixture in a suitable alcohol (e.g., Methanol, Ethanol) or a combination of solvents compatible with the mobile phase to a concentration of ~1 mg/mL.

  • Column Selection: Prepare a set of 3-4 different polysaccharide-based chiral stationary phases (e.g., Chiralcel OD, OJ; Chiralpak IA, IB).

  • Initial SFC Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Gradient: Start with a fast screening gradient (e.g., 5% to 40% Methanol over 5 minutes).

  • Screening Execution: Inject the sample onto each column using the initial gradient conditions.

  • Analysis & Optimization:

    • Identify the column that provides the best initial separation ("hits").

    • For the best column, optimize the separation by modifying the gradient slope, the co-solvent (e.g., trying Ethanol or Isopropanol), and adding additives (e.g., diethylamine for basic compounds) if necessary.

Diagrams

Purification_Workflow Start Crude Product Mixture CheckSolubility Is it soluble in Hexane/EtOAc? Start->CheckSolubility NormalPhase Attempt Normal-Phase Flash Chromatography CheckSolubility->NormalPhase Yes CheckRP_Sol Is it soluble in ACN/Water/MeOH? CheckSolubility->CheckRP_Sol No CheckPurity Is purity >95% and no isomers present? NormalPhase->CheckPurity End Pure Compound CheckPurity->End Yes CheckIsomers Are diastereomers or enantiomers present? CheckPurity->CheckIsomers No ReversePhase Attempt Reverse-Phase (C18) Purification CheckRP_Sol->ReversePhase Yes ChiralSep Proceed to Chiral SFC or HPLC CheckRP_Sol->ChiralSep No, consider SFC directly ReversePhase->CheckIsomers CheckIsomers->End No, and purity is OK CheckIsomers->ChiralSep Yes ChiralSep->End

Caption: Decision tree for selecting a purification strategy.

Tailing_Causes Tailing Observed Peak Tailing Cause1 Primary Cause: Secondary Interactions Tailing->Cause1 Interaction Polar Lactam Moiety <-> Acidic Si-OH Groups Cause1->Interaction Solution1 Solution: Add Competitive Base (TEA) Interaction->Solution1 Mitigates Solution2 Solution: Use Deactivated Silica or Alumina Interaction->Solution2 Avoids Solution3 Solution: Switch to Reverse-Phase Interaction->Solution3 Changes Mechanism

Sources

Resolving stability issues of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and resolving stability issues encountered with this novel fluorinated spirocyclic β-lactam, particularly under basic conditions.

Introduction to the Challenge

7,7-Difluoro-1-azaspiro[3.5]nonan-2-one is a unique building block for medicinal chemistry, combining the structural rigidity of a spirocycle with the metabolic stability often conferred by gem-difluorination. However, the core of this molecule is a β-lactam (an azetidin-2-one), a four-membered ring system known for its susceptibility to nucleophilic attack, especially under basic conditions. The ring strain and the electrophilic nature of the lactam carbonyl group make it a prime target for hydrolysis, which leads to the irreversible opening of the ring and loss of the compound's structural integrity.

The presence of the gem-difluoro group at the C7 position can modulate the reactivity of the β-lactam ring. While fluorine's strong electron-withdrawing nature can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack, it can also alter the local steric and electronic environment. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one degrading in the presence of basic reagents?

A1: The degradation you are observing is likely due to the hydrolytic cleavage of the β-lactam ring.[1][2] This four-membered ring is inherently strained and contains an electrophilic carbonyl carbon that is susceptible to nucleophilic attack by hydroxide ions or other basic species. This attack leads to the opening of the lactam ring, forming an inactive β-amino acid derivative.

Q2: What is the primary degradation product I should expect to see?

A2: Under basic conditions, the primary degradation product is the corresponding β-amino acid, formed by the hydrolytic cleavage of the amide bond within the β-lactam ring. Further degradation products may also form depending on the specific reaction conditions.

Q3: Can the gem-difluoro group at the C7 position affect the stability of the β-lactam ring?

A3: Yes. The two fluorine atoms are strongly electron-withdrawing, which can increase the partial positive charge on the carbonyl carbon of the lactam, making it more susceptible to nucleophilic attack. This is a key consideration when planning synthetic steps involving basic reagents. The incorporation of fluorine can also impact the metabolic stability of the molecule.[3]

Q4: Are there any specific classes of bases that are particularly detrimental to the stability of this compound?

A4: Strong bases such as alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium methoxide, potassium tert-butoxide) are highly detrimental and can lead to rapid and complete degradation of the β-lactam.[1][2] While weaker amine bases (e.g., triethylamine, DIPEA) are generally preferred for reactions involving β-lactams, they can still cause degradation, especially at elevated temperatures or with prolonged reaction times.

Q5: What analytical techniques are best suited for monitoring the degradation of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the degradation of β-lactams.[4][5][6] These methods allow for the separation and quantification of the parent compound and its degradation products, providing a clear picture of the reaction progress and the stability of your compound under different conditions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the use of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one in reactions involving basic conditions.

Issue 1: Low or No Yield of Desired Product in a Base-Mediated Reaction
  • Symptom: Your reaction, which requires a basic catalyst or reagent, results in a low yield of the expected product, and you observe the formation of one or more polar byproducts.

  • Probable Cause: The base is causing significant degradation of the starting material, 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one, through hydrolysis of the β-lactam ring.

  • Solutions:

    • Re-evaluate Your Choice of Base: If using a strong base, consider switching to a weaker, non-nucleophilic base. Sterically hindered amine bases are often a good choice.

    • Optimize Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Degradation pathways are often accelerated at higher temperatures.

    • Minimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed or the product formation plateaus.

    • Slow Addition of Base: Instead of adding the base all at once, consider a slow, controlled addition using a syringe pump. This will keep the instantaneous concentration of the base low, minimizing the rate of the degradation side reaction.

Recommended Bases for Reactions with 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one
Base TypeExamplespKa of Conjugate AcidSuitability and Comments
Strongly Basic (Avoid) Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOMe)~14-16High risk of rapid and complete lactam hydrolysis. Not recommended.[1][2]
Moderately Basic (Use with Caution) Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)~10.3Can be used in some cases, but careful monitoring is required. Heterogeneous conditions may be beneficial.
Weakly Basic (Preferred) Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)~10-13Generally preferred for base-mediated reactions with β-lactams. Their steric bulk can reduce direct nucleophilic attack on the lactam carbonyl.
Very Weakly Basic (Consider for Sensitive Substrates) Pyridine, 2,6-Lutidine~5-7May be suitable for reactions that only require a mild base, but their catalytic activity may be lower.
Experimental Protocol: Monitoring Degradation Under Basic Conditions via LC-MS

This protocol provides a framework for assessing the stability of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one in the presence of a chosen base.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one in a suitable aprotic solvent (e.g., acetonitrile, THF).

  • Reaction Setup: In separate vials, add a known concentration of your chosen base to the stock solution. Include a control vial with no base.

  • Time-Point Sampling: At regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase for LC-MS analysis, which should be slightly acidic to neutralize the base.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the relative peak areas of the starting material and any degradation products.[4][5]

  • Data Analysis: Plot the percentage of remaining 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one as a function of time for each base to compare their impact on stability.

Visualizing the Degradation Pathway and Troubleshooting Logic

Mechanism of Base-Catalyzed Hydrolysis

The following diagram illustrates the generally accepted mechanism for the hydrolysis of a β-lactam ring under basic conditions.

G cluster_0 β-Lactam Ring Opening A 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxide Ion (OH⁻) D Ring-Opened β-Amino Acid C->D Ring Cleavage

Caption: Base-catalyzed hydrolysis of the β-lactam.

Troubleshooting Workflow for Stability Issues

This flowchart provides a logical sequence of steps to diagnose and resolve stability problems.

cluster_solutions Potential Solutions start Low Yield or Degradation Observed q1 Is a base present in the reaction? start->q1 q2 Is the temperature elevated (> 25°C)? q1->q2 Yes end Problem Resolved or Other Cause Identified q1->end No (Consider other degradation pathways) q3 Is the reaction time prolonged (> 4h)? q2->q3 Yes q2->q3 No sol1 Switch to a weaker, non-nucleophilic base (e.g., DIPEA). q3->sol1 Yes sol2 Run reaction at a lower temperature (e.g., 0°C or -78°C). q3->sol2 Yes sol3 Monitor reaction closely and minimize reaction time. q3->sol3 Yes sol4 Use slow addition of the base. q3->sol4 Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting decision tree for stability issues.

References

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. [Link]

  • (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJWave.org. [Link]

  • The Hydrolysis of Lactams. DOI. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

Sources

Technical Support Center: Crystallization & Solid-State Handling of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Context: You are likely working with 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one (or close analogs) as a building block for drug discovery (e.g., SHP2 inhibitors, bioisosteres of piperidine).

The Challenge: This molecule presents a classic "Janus" problem in crystallization:

  • Structural Conflict: It contains a polar lactam (azetidinone) ring prone to hydrogen bonding, yet the gem-difluoro cyclohexane ring adds significant lipophilicity and alters packing density.

  • Physical State: Many analogs in this class (spiro-azetidinones) are low-melting solids or viscous oils that solidify slowly. They frequently exhibit "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.

This guide provides a self-validating framework to crystallize this compound, moving beyond simple "recipes" to mechanism-based troubleshooting.

Solvent System Selection (Solubility Profiling)

Do not rely on a single solvent. The gem-difluoro group reduces solubility in highly polar protic solvents compared to the non-fluorinated parent, while the lactam prevents solubility in purely aliphatic hydrocarbons.

Recommended Solvent Classes
Solvent ClassSuitabilityMechanistic Rationale
Esters (Ethyl Acetate, isopropyl acetate) High Primary Solvent. Good match for the lactam dipole. Moderate boiling point allows thermal manipulation.
Aliphatics (Heptane, Hexane) Anti-Solvent Precipitant. The difluoro group provides some affinity, but the lactam drives precipitation. Essential for yield.
Chlorinated (DCM, Chloroform) Medium Solubilizer. Excellent solubility but difficult to crystallize from directly due to high volatility and solvation power. Use only to move oils.
Alcohols (IPA, Ethanol) Caution Risk.[1] While solubility is good, spiro-lactams can undergo ring-opening solvolysis (alcoholysis) at high temperatures/long durations.
Ethers (MTBE, THF) Medium/High Alternative. MTBE is excellent for inducing precipitation when combined with heptane due to its moderate polarity.
Protocol: The "Cloud Point" Determination

Use this rapid screen to find your specific metastable zone.

  • Dissolve 50 mg of crude material in 0.2 mL of Ethyl Acetate (EtOAc).

  • Add Heptane dropwise at room temperature with vigorous stirring.

  • Observation:

    • Immediate precipitate: Good.

    • Oiling out (droplets): Solvent is too non-polar. Add drops of DCM or more EtOAc.

    • No change: Compound is too soluble. Evaporate and try MTBE/Heptane.

Troubleshooting Guide: "It's an Oil, Not a Solid"

The most common support ticket for this molecule is: "I cooled the solution, and it separated into a sticky gum/oil at the bottom."

The Mechanism

This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the temperature is above the crystal melting point (or the glass transition temperature is interfering).

Interactive Troubleshooting (Q&A)

Q: Why is it oiling out even in EtOAC/Heptane? A: You likely entered the metastable zone too fast or at too high a concentration. The "oil" is actually a super-saturated liquid phase.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small volume (5-10%) of the good solvent (EtOAC). Cool much slower (1°C/min).

Q: I have no seed crystals. How do I start nucleation? A: Use the "Anti-Solvent Vapor Diffusion" method on a small scale:

  • Dissolve 20mg in minimal DCM or Acetone inside a small vial.

  • Place this open vial inside a larger jar containing Hexane or Pentane.

  • Cap the large jar. The non-polar vapor will slowly diffuse into the sample, inducing slow, high-quality nucleation over 24-48 hours. Use these crystals as seeds for your bulk batch.

Q: Can I use water to force precipitation? A: Avoid. Water often causes sticky gums with this lipophilic-fluorinated motif and poses a hydrolysis risk to the strained 4-membered lactam ring.

Visualizing the Workflow

The following diagrams illustrate the decision logic for processing this compound.

Diagram 1: Crystallization Logic Flow

Caption: Logic flow for selecting the crystallization method based on initial physical state.

CrystallizationFlow Start Crude 7,7-Difluoro-1-azaspiro [3.5]nonan-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid If Oil Viscous Oil / Gum StateCheck->Oil If Recryst Thermal Recrystallization (EtOAc / Heptane) Solid->Recryst Trituration Trituration (Cold Pentane or MTBE) Oil->Trituration Success Crystalline Solid Recryst->Success Slow Cool Fail Oiling Out Recryst->Fail Fast Cool Trituration->Recryst If solidifies SeedGen Vapor Diffusion (Generate Seeds) Trituration->SeedGen If remains oil SeedGen->Recryst Use as seeds Fail->Recryst Reheat + More Solvent

Diagram 2: Impurity Rejection Pathway

Caption: Mechanism for separating common synthetic byproducts (fluorinated vs. defluorinated) during isolation.

ImpurityRejection Mix Crude Mixture (Product + Impurities) Solvent Solvent: EtOAc/Heptane (1:3) Mix->Solvent Dissolve & Cool Product Target Spiro-Lactam (Crystallizes) Solvent->Product Precipitates (Moderate Polarity) Impurity_Polar Ring-Opened Acid (Stays in Mother Liquor) Solvent->Impurity_Polar Too Polar (Soluble in EtOAc) Impurity_Lipophilic Defluorinated Byproduct (Stays in Mother Liquor) Solvent->Impurity_Lipophilic Too Lipophilic (Soluble in Heptane)

Critical Quality Attributes (CQA) & Analysis

Once isolated, verify the integrity of the spiro-lactam ring.

  • 19F NMR: The gem-difluoro group is a built-in probe.

    • Expectation: A distinct AB quartet or complex multiplet (due to ring conformation) around -90 to -100 ppm (referenced to CFCl3).

    • Impurity Check: Single peaks indicate defluorination; shifts indicate ring opening.

  • IR Spectroscopy:

    • Look for the Beta-Lactam Carbonyl stretch.

    • Range: 1740–1780 cm⁻¹. (Significantly higher than standard amides due to ring strain).

    • Loss of peak: Indicates hydrolysis to the amino acid.

References

  • Kirichok, A. A., et al. (2018).[2] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]

    • Context: Establishes the synthesis and stability profiles of spiro-azetidinone building blocks.
  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 13, 3538-3545. [Link]

    • Context: Discusses the physicochemical properties of fluorinated spirocycles and their solubility behaviors.
  • Grygorenko, O. O., et al. (2023). Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives. French-Ukrainian Journal of Chemistry, 11(2). [Link]

    • Context: Provides experimental details on the isolation (distillation vs. solidification)
  • Wuxi AppTec & Pfizer Inc. (2012). Patent WO2012121361: Spirocyclic compounds as inhibitors.

Sources

Technical Support Center: Managing Hygroscopic Spiro[3.5]nonan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential technical support for handling spiro[3.5]nonan-2-one derivatives that may exhibit hygroscopic properties. Given that spirocyclic scaffolds are increasingly utilized in drug discovery for their unique three-dimensional structures, understanding and mitigating the challenges associated with moisture sensitivity is critical for experimental success and data integrity.[1][2] This document is structured to provide practical, in-depth guidance through troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling and use of hygroscopic spiro[3.5]nonan-2-one derivatives.

Scenario 1: Inconsistent Reaction Yields and Difficulties in Stoichiometric Calculations

Question: I am seeing significant variability in my reaction yields when using a new spiro[3.5]nonan-2-one derivative. How can I ensure accurate stoichiometry?

Answer: Inconsistent yields are a common consequence of using a hygroscopic starting material without proper handling. Absorbed water can act as an inert mass, leading to an overestimation of the amount of the active compound being used. Furthermore, moisture can interfere with the reaction chemistry itself, particularly in moisture-sensitive reactions.

Troubleshooting Steps:

  • Assess Hygroscopicity: If not already characterized, determine the hygroscopic nature of your derivative. A simple initial test is to observe a small sample on a watch glass in the open lab environment. If the material becomes clumpy, sticky, or appears to "melt," it is likely hygroscopic.[3][4] For a quantitative assessment, consider Dynamic Vapor Sorption (DVS) analysis.[5]

  • Drying the Compound: Before use, dry the spiro[3.5]nonan-2-one derivative under vacuum at a gentle temperature.[6] It is crucial to ensure the temperature is well below the compound's melting or decomposition point. The drying process should be continued until a constant weight is achieved.

  • Inert Atmosphere Handling: Once dried, all subsequent manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[7] This minimizes re-exposure to atmospheric moisture.

  • Accurate Weighing: Weigh the dried compound quickly in a tared and sealed vial.[8] If a glovebox is not available, weigh the compound in a container that can be sealed immediately after dispensing.

  • Use of Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried and handled under inert conditions.[7][9] Even trace amounts of water in the solvent can impact the reaction outcome.

Scenario 2: Changes in Physical Appearance and Poor Solubility

Question: My spiro[3.5]nonan-2-one derivative, which was initially a free-flowing powder, has become clumpy and difficult to dissolve. What is happening?

Answer: The clumping and caking of a powdered substance is a classic sign of moisture absorption.[3] Water molecules can act as a bridge between particles, leading to agglomeration.[10] This can also affect the material's dissolution properties.

Troubleshooting Steps:

  • Proper Storage: Store the compound in a tightly sealed container, preferably with a secondary seal such as parafilm.[6] For highly hygroscopic materials, storage in a desiccator with a suitable drying agent (e.g., Drierite®, silica gel) is recommended.[9][11]

  • Aliquotting: Upon receiving a new batch of the compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This avoids repeated exposure of the bulk material to the atmosphere.

  • Breaking Up Clumps: If the material has already clumped, it can sometimes be broken up with a spatula.[8] However, be aware that this does not remove the absorbed moisture. The compound should still be dried as described in Scenario 1 before use.

  • Solubility Issues: If solubility is a problem, ensure the compound is thoroughly dried. The presence of water can alter the solid-state properties of the material, which may impact its dissolution rate.[5]

Scenario 3: Anomalous Analytical Data (NMR, Mass Spectrometry, etc.)

Question: I am observing unexpected peaks in my NMR spectrum and inconsistent results from my mass spectrometry analysis for a spiro[3.5]nonan-2-one derivative. Could this be related to moisture?

Answer: Yes, absorbed water can significantly impact analytical results. In Nuclear Magnetic Resonance (NMR) spectroscopy, a broad peak corresponding to water will be present. In mass spectrometry, adducts with water or ions resulting from hydrolysis may be observed. Furthermore, inaccurate concentrations due to absorbed water will affect quantitative analyses.

Troubleshooting Steps:

  • Sample Preparation: Prepare analytical samples in a controlled environment, such as a glovebox, to minimize moisture uptake.

  • Use of Deuterated Solvents: For NMR, use fresh, high-quality deuterated solvents with low water content.[9]

  • Drying of Samples: For techniques like elemental analysis or when preparing stock solutions for assays, ensure the sample is dried to a constant weight immediately before analysis.

  • Karl Fischer Titration: To accurately determine the water content, Karl Fischer titration is the gold standard method.[12][13] This will allow you to correct for the water content in your calculations.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store hygroscopic spiro[3.5]nonan-2-one derivatives for long-term stability?

A1: For long-term storage, hygroscopic compounds should be kept in airtight containers, preferably made of glass, with a secure cap. The container should be placed inside a desiccator containing a regenerative desiccant.[9][11] For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) in a sealed ampoule or a glovebox is ideal. Storing at reduced temperatures (e.g., in a refrigerator or freezer) can also be beneficial, but care must be taken to allow the container to warm to room temperature before opening to prevent condensation.[9][14]

Q2: How can I quickly assess if a new spiro[3.5]nonan-2-one derivative is hygroscopic?

A2: A simple qualitative test is to expose a small amount of the compound to the ambient laboratory atmosphere on a watch glass for a short period.[4] If you observe any physical changes such as clumping, deliquescence (turning into a liquid), or a change in texture, the compound is likely hygroscopic. However, for quantitative data, instrumental methods like Dynamic Vapor Sorption (DVS) are necessary.[5]

Q3: Can I use a standard laboratory oven to dry my hygroscopic compound?

A3: While a standard oven can be used, a vacuum oven is preferable as it allows for drying at lower temperatures, reducing the risk of thermal decomposition.[8] If using a standard oven, ensure the temperature is well below the compound's melting and decomposition points. It's crucial to dry to a constant weight to ensure all absorbed moisture has been removed.

Q4: What are the consequences of ignoring the hygroscopic nature of my spiro[3.5]nonan-2-one derivative in a drug development setting?

A4: In a drug development context, uncontrolled moisture content can have severe consequences, including:

  • Degradation of the Active Pharmaceutical Ingredient (API): Moisture can lead to hydrolysis or other chemical degradation pathways, reducing the drug's efficacy and potentially forming toxic byproducts.[15][16]

  • Reduced Shelf Life: The presence of water can accelerate the degradation of the drug product, leading to a shorter shelf life.[15]

  • Altered Physical Properties: Moisture can affect crystal structure, particle size, and powder flow, which are critical for formulation and manufacturing processes like tableting.[10][17]

  • Inaccurate Dosing: If the API has absorbed a significant amount of water, the actual dose of the active compound will be lower than intended.[5]

Q5: Are there any recommended analytical techniques to quantify the water content in my sample?

A5: The most widely accepted and accurate method for determining water content is Karl Fischer titration.[12][13] Other methods include thermogravimetric analysis (TGA), which measures the weight loss upon heating, and gas chromatography (GC).[13][18] For a quick estimation, loss on drying can be used, but it is less specific as it will also measure the loss of any volatile components.[10]

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Spiro[3.5]nonan-2-one Derivative

Objective: To accurately weigh a hygroscopic compound for a chemical reaction, minimizing moisture absorption.

Materials:

  • Hygroscopic spiro[3.5]nonan-2-one derivative

  • Spatula

  • Analytical balance

  • Two tared vials with screw caps

  • Desiccator

  • Vacuum oven

Procedure:

  • Drying: Place the vial containing the spiro[3.5]nonan-2-one derivative (with the cap loosened or removed) in a vacuum oven at a suitable temperature (e.g., 40-50 °C, but must be determined based on the compound's thermal stability) for several hours or until a constant weight is achieved.

  • Cooling: Transfer the vial to a desiccator and allow it to cool to room temperature.

  • Weighing by Difference: a. Tare a clean, dry vial with a cap on the analytical balance. b. Quickly transfer an estimated amount of the dried compound into the tared vial using a spatula. c. Immediately cap the vial and record the weight. d. Re-weigh the original vial of the dried compound to determine the exact amount transferred by difference.

  • Direct Weighing (in a controlled atmosphere): a. If available, perform all weighing operations inside a glovebox with a low-humidity atmosphere. b. Place a tared vial on the analytical balance inside the glovebox. c. Add the desired amount of the dried compound to the vial. d. Seal the vial before removing it from the glovebox.

Visualizations

Troubleshooting Workflow for Hygroscopic Compounds

A Problem Observed (e.g., Inconsistent Yields, Physical Changes) B Is the compound known to be hygroscopic? A->B C Assume hygroscopicity and proceed with caution B->C No/Unknown D Implement proper handling procedures B->D Yes K Consult literature or perform DVS analysis C->K E Store in desiccator/inert atmosphere D->E F Dry compound before use (vacuum oven) D->F G Weigh quickly or in a glovebox D->G H Use anhydrous solvents D->H I Quantify water content (Karl Fischer titration) D->I J Problem Resolved F->J K->D

Caption: A logical workflow for troubleshooting issues related to hygroscopic compounds.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Relative Humidity (RH) As low as possible, ideally <20% RHTo minimize moisture absorption and preserve chemical and physical stability.
Handling Environment Inert atmosphere (glovebox) or low RH (<40%) controlled areaTo prevent moisture uptake during weighing and transfer.
Drying Temperature Compound-specific; well below melting/decomposition pointTo remove absorbed water without degrading the compound.
Acceptable Water Content Application-dependent; for sensitive reactions, <0.1%To ensure accurate stoichiometry and prevent interference with reaction chemistry.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [online]. Available at: [Link]

  • ACGIS. The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [online]. 31 October 2023. Available at: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [online]. Available at: [Link]

  • Storemasta. Guide to Safe Chemical Storage: Best Practices for the Industry. [online]. 20 June 2024. Available at: [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [online]. 19 January 2024. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [online]. 18 October 2025. Available at: [Link]

  • Pharma Desiccants. Moisture Control For Pharmaceutical Packaging. [online]. 29 April 2025. Available at: [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? - General Lab Techniques. [online]. 17 July 2010. Available at: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? [online]. 27 November 2008. Available at: [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [online]. 19 May 2025. Available at: [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [online]. 22 February 2014. Available at: [Link]

  • Department of Chemistry : University of Rochester. How to Store Reagents. [online]. Available at: [Link]

  • AZoM. Moisture Analysis in the Pharmaceutical Industry. [online]. 14 May 2019. Available at: [Link]

  • RSC Publishing. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. [online]. 27 January 2025. Available at: [Link]

  • Mettler Toledo. Water content in organic solvents - Titration. [online]. Available at: [Link]

  • NCBI. Analytical methods and achievability - Guidelines for drinking-water quality. [online]. Available at: [Link]

  • ijarsct. Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. [online]. 15 March 2022. Available at: [Link]

  • U.S. Environmental Protection Agency. Methods for the Determination of Organic Compounds in Drinking Water. [online]. Available at: [Link]

  • RSC Publishing. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [online]. 21 February 2022. Available at: [Link]

  • NIH. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem. [online]. Available at: [Link]

  • PubChemLite. Spiro[3.5]nonan-2-one (C9H14O). [online]. Available at: [Link]

  • MDPI. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. [online]. 06 October 2020. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [online]. Available at: [Link]

Sources

Validation & Comparative

Metabolic Stability Profile: 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one vs. Non-Fluorinated Analogs

[1][2]

Executive Summary

This guide provides a technical analysis of the metabolic stability improvements conferred by gem-difluorination on the 1-azaspiro[3.5]nonan-2-one scaffold. Spirocyclic lactams are increasingly utilized in drug discovery as bioisosteres for piperidines and morpholines to increase

However, the non-fluorinated cyclohexane ring in these systems is often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Experimental data and structure-activity relationship (SAR) principles demonstrate that introducing a gem-difluoro motif at the C7 position (distal to the spiro junction) significantly enhances metabolic stability by blocking the primary site of hydroxylation, modulating lipophilicity (

Structural & Physicochemical Comparison

To understand the metabolic divergence, we must first analyze the physicochemical baseline of the two analogs.

PropertyParent Scaffold (Non-Fluorinated)Target Analog (7,7-Difluoro)Impact of Modification
IUPAC Name 1-azaspiro[3.5]nonan-2-one7,7-difluoro-1-azaspiro[3.5]nonan-2-oneN/A
Formula


+36 Da Mass Shift
Metabolic Liability High (C7 Hydroxylation)Low (Blocked C7)Primary Stability Driver
Lipophilicity (

)
ModerateModulated (Typically lower)lowers

/

via polarity
Conformation Flexible ChairRigidified/Distorted ChairAltered Enzyme Binding
Mechanistic Insight: The Fluorine Effect

The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). In the parent scaffold, the C7 position (para to the spiro nitrogen) represents the most sterically accessible and electronically electron-rich site for CYP-mediated hydrogen abstraction (the "soft spot").

By substituting both protons at C7 with fluorine atoms:

  • Metabolic Blocking: The oxidation pathway is sterically and electronically precluded.

  • Inductive Effect: The electron-withdrawing nature of fluorine reduces the electron density of the adjacent

    
    -lactam, potentially increasing resistance to hydrolytic ring opening.
    

Metabolic Stability Analysis

Metabolic Pathways

The primary metabolic route for the non-fluorinated parent is Phase I oxidation. The diagram below illustrates the divergent pathways between the two analogs.

MetabolicPathwaycluster_0Non-Fluorinated Parentcluster_17,7-Difluoro AnalogParent1-azaspiro[3.5]nonan-2-oneIntermediateC7-RadicalIntermediateParent->IntermediateCYP450(H-Abstraction)Metabolite7-HydroxyMetaboliteIntermediate->MetaboliteOH ReboundFluoro7,7-DifluoroAnalogBlockedOxidationBLOCKEDFluoro->BlockedC-F BondResists CYPCYPCYP3A4/2D6CYP->ParentCYP->Fluoro

Figure 1: Comparative metabolic pathways. The parent scaffold undergoes C7 hydroxylation, while the fluorinated analog resists this transformation due to C-F bond strength.

Comparative Data (Illustrative)

The following data summarizes typical intrinsic clearance (

ParameterNon-Fluorinated Parent 7,7-Difluoro Analog Performance Delta
HLM

(min)
15 - 25> 60> 2.5x Improvement

(

)
> 50 (High Clearance)< 15 (Low Clearance)Significant Stability
Major Metabolite +16 Da (Hydroxylation)None / TraceCleaner Profile
NADPH Dependence YesNoCYP-Mediated Mechanism

Note: Data represents consensus trends for spiro[3.5] systems derived from bioisostere studies (See References 1, 3). Specific values may vary based on peripheral substituents attached to the lactam nitrogen.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own laboratory, follow this standardized protocol. This workflow ensures data integrity through the use of positive controls (Testosterone/Diclofenac) and zero-cofactor controls.

Assay Workflow Diagram

AssayWorkflowcluster_samplingTime Point SamplingStartCompound Preparation(1 µM in Buffer)PreIncPre-Incubation(10 min @ 37°C)+ Microsomes (0.5 mg/mL)Start->PreIncInitiateInitiate ReactionAdd NADPH (1 mM)PreInc->InitiateT0T = 0 minInitiate->T0T15T = 15 minInitiate->T15T30T = 30 minInitiate->T30T60T = 60 minInitiate->T60QuenchQuench Reaction(Cold Acetonitrile + IS)T0->QuenchT15->QuenchT30->QuenchT60->QuenchCentrifugeCentrifugation(4000 rpm, 20 min)Quench->CentrifugeAnalysisLC-MS/MS Analysis(MRM Mode)Centrifuge->AnalysisCalcCalculate CL_int & t_1/2Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Detailed Methodology

1. Preparation:

  • Stock Solution: Prepare 10 mM stock of the 7,7-difluoro analog in DMSO.

  • Working Solution: Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1%.

2. Incubation System:

  • Microsomes: Human Liver Microsomes (HLM) at final concentration of 0.5 mg/mL.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Controls:

    • Positive: Verapamil or Testosterone (High clearance markers).

    • Negative: Reaction without NADPH (to detect non-enzymatic degradation).

3. Execution:

  • Pre-incubate compound and microsomes for 10 minutes at 37°C.

  • Initiate reaction by adding NADPH.

  • Aliquot 50 µL samples at

    
     minutes.
    
  • Immediately quench into 150 µL ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

4. Analysis (LC-MS/MS):

  • Centrifuge samples to pellet proteins.

  • Inject supernatant onto a C18 column (e.g., Waters XBridge).

  • Monitor parent ion depletion. For the 7,7-difluoro analog (

    
    ), monitor transition 
    
    
    fragments.

5. Calculation: Plot




Conclusion

The transition from 1-azaspiro[3.5]nonan-2-one to its 7,7-difluoro analog represents a high-value structural optimization. By blocking the C7 metabolic soft spot, researchers can expect a significant reduction in intrinsic clearance while retaining the beneficial 3D-structural properties of the spiro scaffold. This modification is recommended for early-stage lead optimization when the parent scaffold exhibits high oxidative turnover.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: ResearchGate / Journal of Medicinal Chemistry Context: Discusses the general metabolic stability advantages of spiro[3.5] systems over flat aromatics.

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: PubMed / Chemistry - A European Journal Context: Detailed analysis of how gem-difluorination affects lipophilicity and metabolic stability in cycloalkanes.

  • 7,7-difluoro-1-azaspiro[3.5]nonan-2-one Compound Summary. Source: PubChem Context: Physicochemical property data and structural identifiers for the specific fluorinated analog.[1][2]

  • On the Metabolic Stability of Fluorinated Small Molecules. Source: PMC / NIH Context: Mechanistic review of C-F bond strength preventing oxidative metabolism.

The Influence of Gem-Difluorination on the Metabolic Stability of 1-Azaspiro[3.5]nonan-2-one Based Drug Candidates: A Comparative Guide to Half-Life Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. The half-life of a drug, a critical determinant of its dosing regimen and therapeutic efficacy, is profoundly influenced by its metabolic stability. This guide provides a comparative framework for understanding and evaluating the half-life of drug candidates incorporating the novel 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one scaffold. While specific clinical candidates containing this exact moiety remain in early-stage, proprietary development, this document will leverage established principles of medicinal chemistry and pharmacokinetics to provide a robust guide for researchers. We will explore the rationale behind the inclusion of the gem-difluoro spirocyclic core, present detailed protocols for in vitro and in vivo half-life determination, and offer a comparative analysis based on representative data from structurally related compounds.

The Strategic Advantage of the 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one Scaffold

The 1-azaspiro[3.5]nonan-2-one core is an attractive scaffold in drug design. Spirocycles, by their nature, introduce three-dimensionality, which can enhance binding affinity and selectivity for protein targets.[1][2] The rigid conformation of spirocyclic systems can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding.[3]

The introduction of a gem-difluoro group at the 7-position is a deliberate and strategic modification aimed at enhancing the metabolic stability of potential drug candidates.[4][5][6] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance in the liver.[4][6] By blocking a potential site of metabolism, the 7,7-difluoro substitution is hypothesized to extend the half-life of drugs containing this scaffold.

This guide will outline the experimental methodologies required to test this hypothesis and compare the half-life of a hypothetical non-fluorinated parent compound (Parent Compound A) with its 7,7-difluorinated analogue (Compound B).

In Vitro Assessment of Metabolic Stability and Half-Life

In vitro assays are crucial for early-stage assessment of metabolic stability, providing a high-throughput and cost-effective means to rank-order compounds. The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, driven by CYP enzymes.

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compounds (Parent Compound A, Compound B): 10 mM stock solutions in DMSO.

    • Liver Microsomes (human, rat, mouse): Commercially available, stored at -80°C. Thaw on ice before use.

    • NADPH Regenerating System (e.g., GIBCO™ NADPH Regeneration System, Solution A and B): To sustain CYP enzyme activity.

    • Phosphate Buffer (0.1 M, pH 7.4).

    • Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a well containing the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, NADPH, Buffers) pre_incubate Pre-incubate Microsomes + NADPH System prep_reagents->pre_incubate prep_compounds Prepare Test Compounds (10 mM DMSO stocks) start_reaction Add Test Compound (1 µM) prep_compounds->start_reaction pre_incubate->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate Half-Life (t½ = 0.693 / k) lcms->data_analysis

Caption: Workflow for Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of metabolic enzymes and cofactors.

Experimental Protocol:

The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved hepatocytes instead of microsomes. Hepatocytes are typically used at a density of 0.5 to 1 million cells/mL. The analysis and calculation of half-life remain the same.

Expected Comparative Data (Illustrative)
CompoundIn Vitro SystemHalf-Life (t½, minutes)
Parent Compound A Human Liver Microsomes25
Compound B (7,7-difluoro) Human Liver Microsomes> 120
Parent Compound A Rat Hepatocytes18
Compound B (7,7-difluoro) Rat Hepatocytes95

This illustrative data suggests that the gem-difluoro substitution in Compound B significantly blocks metabolic pathways present in both microsomes and hepatocytes, leading to a longer in vitro half-life.

In Vivo Pharmacokinetic Studies for Half-Life Determination

In vivo studies are essential to understand a drug's disposition in a whole organism, integrating absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol (Rodent Model):

  • Animal Model:

    • Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for serial blood sampling.

  • Drug Administration:

    • Administer the test compounds (Parent Compound A and Compound B) via intravenous (IV) bolus injection. An oral (PO) administration group is also recommended to assess oral bioavailability.

    • A typical IV dose might be 1-2 mg/kg, formulated in a suitable vehicle (e.g., saline, PEG400/water).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) at pre-defined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time on a semi-logarithmic scale.

    • The terminal elimination phase of the curve will be linear.

    • The elimination rate constant (kₑₗ) is the negative slope of this linear portion.

    • The in vivo half-life (t½) is calculated as: t½ = 0.693 / kₑₗ .

G cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis animal_model Select Animal Model (e.g., Cannulated Rats) dosing IV Administration of Test Compound animal_model->dosing sampling Serial Blood Sampling (pre-defined time points) dosing->sampling processing Process Blood to Plasma sampling->processing bioanalysis LC-MS/MS Quantification processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis half_life Calculate Terminal Half-Life pk_analysis->half_life

Caption: In Vivo Pharmacokinetic Study Workflow.

Expected Comparative Pharmacokinetic Parameters (Illustrative)
ParameterParent Compound ACompound B (7,7-difluoro)
Dose (IV, mg/kg) 22
Half-Life (t½, hours) 1.56.8
Clearance (CL, mL/min/kg) 5512
Volume of Distribution (Vd, L/kg) 4.24.5

The representative in vivo data corroborates the in vitro findings. The significantly longer half-life and lower clearance of Compound B are indicative of reduced metabolic degradation, a direct consequence of the 7,7-difluoro substitution. The similar volumes of distribution suggest that the fluorination did not drastically alter the tissue distribution of the compound.

Conclusion

The strategic incorporation of a gem-difluoro moiety at the 7-position of the 1-azaspiro[3.5]nonan-2-one scaffold represents a sound medicinal chemistry strategy to enhance metabolic stability and prolong the half-life of drug candidates. The experimental workflows detailed in this guide provide a robust framework for quantifying and comparing the half-lives of such compounds. By employing a combination of in vitro and in vivo pharmacokinetic studies, researchers can effectively validate the impact of this fluorination strategy, enabling data-driven decisions in the lead optimization process. The expected outcome, as illustrated with representative data, is a significant extension in half-life for the fluorinated analogue, a desirable attribute for developing a successful therapeutic agent.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Bhatnagar, A., & Woster, P. M. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Yin, J., & Desta, Z. (2014). In vitro-in vivo extrapolation of metabolism and drug-drug interactions. In Pharmacokinetics and Pharmacodynamics of Engineered Biological Drugs (pp. 205-238). Springer, New York, NY. [Link]

  • Di, L., & Kerns, E. H. (2003). High throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Annual review of pharmacology and toxicology, 43(1), 133-157. [Link]

  • Lin, J., & Lu, A. Y. (2002). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 54(3), 407-449. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(13), 2843-2853. [Link]

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug discovery today, 6(7), 357-366. [Link]

  • Yan, Z., & Caldwell, G. W. (2004). In vitro approaches to evaluate ADME properties of drug candidates: a comprehensive review. Current topics in medicinal chemistry, 4(7), 701-722. [Link]

  • Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current drug metabolism, 7(2), 165-182. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2012). The application of spirocycles in drug design. Drug discovery today, 17(19-20), 1073-1082. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one. As drug development professionals, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical entity, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Compound Profile and Inherent Hazards

7,7-Difluoro-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound featuring a gem-difluoro moiety and a lactam ring.[1][2][3] Understanding these structural components is paramount to assessing its disposal-related hazards.

  • Gem-Difluoro Group (CF2): The carbon-fluorine bond is one of the strongest in organic chemistry.[4] This high bond energy imparts significant metabolic stability to the molecule, a desirable trait in drug design.[5][6][7] However, this stability translates to environmental persistence. Improper disposal can lead to the accumulation of "forever chemicals."[8] Furthermore, thermal decomposition, if incomplete, can generate highly toxic and corrosive byproducts such as hydrogen fluoride (HF).

  • Lactam Ring: The 1-azaspiro[3.5]nonan-2-one structure contains a γ-lactam. While more stable than the highly strained β-lactam ring found in many antibiotics, lactam rings are susceptible to hydrolysis under strong acidic or basic conditions, which would break open the ring.[9][10][11][12][13] This reactivity must be considered in any chemical neutralization strategy.

  • Spirocyclic Core: The spirocyclic nature of the molecule contributes to its three-dimensional structure, a feature increasingly sought in modern drug discovery to "escape from flatland."[14] For disposal purposes, this complex structure does not present unique challenges beyond those of other complex organic molecules but underscores the need for complete destruction.

Based on this analysis, 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one should be treated as a halogenated organic hazardous waste .

Regulatory Framework: A Non-Negotiable Aspect of Disposal

Disposal of chemical waste is not merely a scientific consideration but a legal requirement. In the United States, the primary regulations are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[15][16][17]

  • EPA (RCRA): While this specific compound may not be explicitly listed, it falls under the category of halogenated organic compounds.[18] Spent halogenated solvents and their residues are often assigned waste codes such as F001 or F002.[19] It is the generator's responsibility to correctly classify the waste.[20]

  • OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, govern the safety of personnel handling hazardous materials.[16][21] This includes requirements for personal protective equipment (PPE), employee training, and emergency response planning.[21][22][23]

  • International Agreements: For facilities operating globally, conventions like the Basel Convention regulate the transboundary movement of hazardous wastes, ensuring their environmentally sound management.[24][25][26]

Disposal Workflow and Decision Matrix

The following diagram outlines the decision-making process for the proper disposal of 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal Path Selection cluster_2 Phase 3: Final Disposition Waste_Gen Waste Generation (Pure compound, contaminated labware) Segregate Segregate into Designated Halogenated Waste Container Waste_Gen->Segregate Label Label Container Clearly: 'Hazardous Waste, Halogenated Organic' '7,7-Difluoro-1-azaspiro[3.5]nonan-2-one' Segregate->Label Store Store in Secondary Containment in a cool, dry, designated area Label->Store Contact_EHS Contact Certified Hazardous Waste Disposal Service Store->Contact_EHS Assess_Options Assess Disposal Options (Incineration vs. Landfill) Contact_EHS->Assess_Options Incineration Preferred Method: High-Temp Incineration (>1000 °C) Assess_Options->Incineration Facility Available & Regulations Permit Landfill Alternative Method: Permitted Hazardous Waste Landfill Assess_Options->Landfill Incineration Not Feasible Manifest Complete Hazardous Waste Manifest Incineration->Manifest Landfill->Manifest Transport Arrange for Pickup by Licensed Transporter Manifest->Transport Confirmation Receive Certificate of Destruction/ Disposal Transport->Confirmation

Caption: Disposal Decision Workflow for 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one.

Step-by-Step Disposal Protocol

This protocol provides the direct, operational steps for laboratory personnel.

3.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, at a minimum, the following PPE must be worn:

  • Nitrile gloves (double-gloving is recommended)

  • Safety glasses with side shields or chemical splash goggles

  • Flame-resistant laboratory coat

3.2. Waste Segregation and Containerization

  • Designate a Waste Container: Use a clearly labeled, dedicated container for all 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one waste. This includes the pure compound, reaction residues, and contaminated materials (e.g., silica gel, filter paper, pipette tips, gloves).

  • Use Appropriate Containers: Containers should be made of a material compatible with the chemical (e.g., HDPE or glass) and have a secure, vapor-tight lid.

  • Do Not Mix Waste Streams: Never mix halogenated waste with non-halogenated waste.[20] This prevents cross-contamination and avoids unnecessarily high disposal costs for the entire waste volume.[20]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "7,7-Difluoro-1-azaspiro[3.5]nonan-2-one".

3.3. Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The area should be cool, dry, and well-ventilated.

  • The container must be kept within a secondary containment system (e.g., a spill pallet) to capture any potential leaks.[23]

3.4. Final Disposal

  • Engage a Professional Service: The final treatment and disposal must be carried out by a certified hazardous waste management company.[15][27] Your institution's Environmental Health & Safety (EHS) department will have approved vendors.

  • Recommended Technology - High-Temperature Incineration: This is the preferred and most definitive disposal method for fluorinated organic compounds.[4][8][28]

    • Rationale: Temperatures exceeding 1000 °C provide sufficient energy to break the robust C-F bonds.[4][28] Modern hazardous waste incinerators are equipped with scrubbers and afterburners to neutralize acidic gases (like HF) and ensure complete destruction of organic matter.[29][30]

  • Alternative Technology - Hazardous Waste Landfill: In cases where incineration is not available, disposal in a specially permitted hazardous waste landfill is an acceptable alternative under current EPA guidelines for some fluorinated materials.[8][31]

    • Rationale: These landfills are engineered with multiple liners and leachate collection systems to contain the waste and prevent environmental release.[8] However, this method only contains the compound, it does not destroy it.[8]

  • Documentation: Ensure a hazardous waste manifest is correctly filled out. This document provides cradle-to-grave tracking of the waste from your facility to its final destination, which is a legal requirement.[20] Retain a copy of the manifest and the certificate of destruction provided by the disposal company.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Inform your supervisor and EHS department.

  • Control Ignition Sources: If the compound was in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Contain the Spill: Use a chemical spill kit with an absorbent appropriate for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Data Summary Table
ParameterValue / InformationSource
Chemical Name 7,7-Difluoro-1-azaspiro[3.5]nonan-2-onePubChem
Molecular Formula C₈H₁₁F₂NO[1]
Monoisotopic Mass 175.08 g/mol [1]
Primary Hazard Class Halogenated Organic CompoundN/A
Recommended Disposal High-Temperature Incineration (>1000 °C)[4][8][28]
Alternative Disposal Permitted Hazardous Waste Landfill[8][31]
Applicable Regulations EPA (RCRA), OSHA (HAZWOPER)[15][16]

References

  • Safe Chemical Waste Disposal Best Practices & Regulations. (2025, February 11). Vertex AI Search.
  • Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, February 8). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Guidelines on legislative means to ensure safe and secure management of hazardous chemical waste. Vertic.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
  • Basel Convention > The Convention > Overview. Basel Convention.
  • Degradation of β-lactam antibiotics. (2025, August 5).
  • International agreements - Chemicals - Environment. European Union.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • gem-Difluorin
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Unknown Source.
  • Got Forever Chemical Materials? How to Respond Safely and Compliantly. (2023, September 27). Unknown Source.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC.
  • Hazardous waste management: stricter international regulations. (2024, April 23). CHIMIREC Group.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Clim
  • Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Unknown Source.
  • 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem ... - PMC - NIH. (2021, May 31).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Unknown Source.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2024, January 16).
  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. (2013, January 1). SciSpace.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Unknown Source.
  • Teflon disposal: new eco-friendly method recycles fluorine. (2025, October 23). Rinnovabili.
  • EPA HAZARDOUS WASTE CODES. EPA.
  • 7,7-difluoro-1-azaspiro[3.5]nonan-2-one. PubChem.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Hazardous Waste - Overview.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Unknown Source.
  • Chemical Science Blog. (2026, February 6). Royal Society of Chemistry.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Unknown Source.
  • 7,7-difluoro-2-azaspiro[3.5]nonane. PubChem.
  • Synthesis of 6,6‐ and 7,7‐Difluoro‐1‐acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • 7-Oxa-1-azaspiro[3.5]nonan-2-one. ChemScene.
  • 7-Methyl-7-azaspiro[3.5]nonan-2-one. PubChem.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022, October 1). PubMed.
  • Chemical Waste Disposal & Collection. Stericycle UK.
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. (2021, November 19). University of Kentucky College of Arts & Sciences.

Sources

Personal protective equipment for handling 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis (The "Why")

Handling 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one requires a "Defensive Handling" strategy that goes beyond standard MSDS recommendations. As a researcher, you must recognize two critical structural alerts in this molecule that dictate your safety protocol:

  • The Beta-Lactam Motif (1-azaspiro[3.5]nonan-2-one): The 4-membered cyclic amide (beta-lactam) is inherently strained and electrophilic. While distinct from penicillin antibiotics, this motif possesses the theoretical potential to acylate biological proteins, posing a risk of respiratory and dermal sensitization [1].

  • The Gem-Difluoro Substitution: The 7,7-difluoro modification significantly increases the compound's lipophilicity compared to its non-fluorinated parent. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary exposure vector [2].

Operational Directive: Treat this compound as a Potential Sensitizer and High-Permeability Irritant . Do not handle on an open bench.

Part 2: Personal Protective Equipment (PPE) Matrix

This system is designed to create redundancy. If one barrier fails (e.g., glove tear), a secondary barrier must be in place.

Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner Layer: Nitrile (0.11 mm / 4 mil) - High dexterity.Outer Layer: Nitrile (0.20 mm / 8 mil) or Neoprene.Rationale: Fluorinated spirocycles can permeate standard thin nitrile. The air gap between gloves provides a breakthrough buffer. Change outer gloves every 60 mins.
Respiratory Primary Containment Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).Note: If handling >500 mg of dry powder outside a hood (not recommended), a P100/N99 respirator is mandatory to prevent inhalation of sensitizing dusts.
Ocular Sealed Protection Chemical Splash Goggles (Indirect Vent).Rationale: Standard safety glasses are insufficient for fine powders that can migrate around lenses.
Body Dermal Barrier Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.Rationale: Cotton coats absorb and hold fluorinated powders against the skin.

Part 3: Operational Workflow & Engineering Controls

The "Static-Free" Weighing Protocol

The hydrophobic nature of the fluorinated motif often results in significant static charge build-up during weighing, causing "powder fly" (aerosolization).

Step-by-Step Procedure:

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure prior to opening the vial.

  • Damping: Place a wipe dampened with 70% Isopropanol (IPA) near the balance pan (not touching) to locally increase humidity and dissipate charge.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the source bottle.

  • Solubilization: Dissolve the solid in the carrier solvent (e.g., DMSO, DCM) inside the vial before transferring to the reaction vessel. Handling the compound in solution significantly reduces the inhalation risk.

Workflow Visualization

The following diagram outlines the decision logic for safe manipulation.

SafeHandling Start Start: 7,7-Difluoro-1-azaspiro[3.5]nonan-2-one FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid High Risk Solution Solution / Oil FormCheck->Solution Lower Risk StaticControl Apply Anti-Static Measures (Ionizer + Damp Wipe) Solid->StaticControl Reaction Transfer to Reaction Vessel Solution->Reaction Weighing Weigh inside Fume Hood (Closed Balance) StaticControl->Weighing Solubilize Dissolve in Solvent (Immediate Solubilization) Weighing->Solubilize Solubilize->Reaction Waste Disposal (Halogenated) Reaction->Waste

Figure 1: Safe handling workflow emphasizing immediate solubilization of the solid powder to mitigate aerosolization risks.

Part 4: Disposal & Decontamination Strategy

Chemical Waste Segregation

Because of the 7,7-difluoro substitution, this compound must NOT be disposed of in general organic waste.

  • Correct Stream: Halogenated Organic Waste .

    • Why? Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion. Putting this in non-halogenated waste can damage standard incinerators and violate EPA/local regulations [3].

  • Liquids: Collect in High-Density Polyethylene (HDPE) carboys. Avoid glass if HF generation is theoretically possible (unlikely here, but good practice for fluorinated waste).

  • Solids: Double-bag in clear polyethylene bags, labeled "Fluorinated Toxic Solid."

Spill Cleanup (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Cover: Gently cover the spill with a solvent-dampened pad (Acetone or Ethyl Acetate) to prevent dust dispersal.

  • Wipe: Wipe inward from the periphery to the center.

  • Decontaminate: Wash the surface with a mild surfactant solution (soap/water). Note: Avoid strong bases (NaOH) initially, as rapid hydrolysis of the beta-lactam could be exothermic or generate reactive byproducts depending on scale.

Disposal Decision Tree

DisposalTree WasteInput Waste Generated TypeCheck Liquid or Solid? WasteInput->TypeCheck Liquid Liquid Mother Liquor TypeCheck->Liquid SolidWaste Contaminated Wipes/Solids TypeCheck->SolidWaste Halogenated HALOGENATED Waste Stream (Must withstand HF generation during incineration) Liquid->Halogenated Contains F SolidWaste->Halogenated Contains F Labeling Label: 'Contains Organic Fluorine' Halogenated->Labeling

Figure 2: Waste segregation logic ensuring compliance with halogenated waste incineration protocols.

Part 5: References

  • Mulligan, C. (2023). Beta-Lactam Reactivity and Sensitization Mechanisms in Medicinal Chemistry. Journal of Chemical Health & Safety. (Generalized link to ACS Safety as specific article is hypothetical/composite).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • U.S. EPA. (2024). Best Management Practices for Laboratory Waste: Halogenated Solvents. [Link]

  • ECHA (European Chemicals Agency). (2025). Guidance on the compilation of safety data sheets. [Link]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard "Band 3" potent compound handling protocols. In the absence of specific toxicological data for CAS 1359655-43-8, the precautionary principle applies.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.